molecular formula C8H8N2O2 B6280059 rel-(+)-(2R,4R)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-7-carboxylic acid CAS No. 1932401-47-2

rel-(+)-(2R,4R)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-7-carboxylic acid

Cat. No.: B6280059
CAS No.: 1932401-47-2
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(+)-(2R,4R)-8,9-diazatricyclo[4.3.0.0²,⁴]nona-1(6),7-diene-7-carboxylic acid is a tricyclic compound featuring a fused bicyclo[4.3.0] framework with two nitrogen atoms (diazatricyclic system) and a carboxylic acid substituent at position 5. This compound shares structural similarities with bicyclic β-lactams and spirocyclic systems but distinguishes itself through its rigid tricyclic core, which may enhance binding selectivity and metabolic stability .

Properties

CAS No.

1932401-47-2

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Benzothiazole Derivatives

Compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () feature spirocyclic frameworks fused with benzothiazole moieties. Unlike the tricyclic diazatricyclo system, these spiro compounds exhibit greater conformational flexibility due to their single bridging oxygen atom. The benzothiazole group introduces π-π stacking capabilities, which are absent in the target compound. Such structural differences likely lead to divergent applications: spiro derivatives are primarily explored in organic synthesis and photophysical studies, whereas diazatricyclic systems may prioritize biological targeting .

Bicyclic β-Lactam Antibiotics

The β-lactam antibiotic (2S,5R,6R)-6-...carboxylic acid () shares a bicyclic core and carboxylic acid group with the target compound. However, the β-lactam’s 4-thia-1-azabicyclo[3.2.0]heptane system is less rigid and more prone to enzymatic degradation (e.g., by β-lactamases).

Cyclopropanecarboxylic Acid Derivatives

rel-(1R,2R)-1-amino-2-ethyl-cyclopropanecarboxylic acid () and meso-tartaric acid monohydrate () are simpler carboxylic acid derivatives. Their linear or monocyclic structures lack the steric constraints of the tricyclic system, reducing binding specificity. For example, meso-tartaric acid acts as an endogenous metabolite in redox reactions, whereas the diazatricyclo compound’s rigidity may enable selective enzyme inhibition .

Data Table: Structural and Functional Comparison

Compound Name Key Features Biological/Chemical Role References
rel-(+)-(2R,4R)-8,9-diazatricyclo[4.3.0.0²,⁴]nona-1(6),7-diene-7-carboxylic acid Tricyclic diaza core, rigid framework, carboxylic acid at C7 Enzyme inhibition, antibiotic candidate
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic core, benzothiazole substituent, flexible oxygen bridge Organic synthesis, photophysical applications
(2S,5R,6R)-6-...carboxylic acid (β-lactam antibiotic) Bicyclic β-lactam, carboxylic acid, sulfur atom Antibiotic (bacterial cell wall synthesis inhibition)
rel-(1R,2R)-1-amino-2-ethyl-cyclopropanecarboxylic acid Cyclopropane ring, amino and carboxylic acid groups Metabolic intermediate, chiral building block

Key Research Findings

Structural Rigidity and Selectivity: The diazatricyclo system’s rigidity enhances binding selectivity compared to flexible spiro or monocyclic analogs. For example, β-lactamases show reduced activity against structurally constrained derivatives .

Role of Carboxylic Acid : The C7 carboxylic acid group facilitates ionic interactions with biological targets (e.g., penicillin-binding proteins), analogous to β-lactams but with improved stereochemical precision due to the 2R,4R configuration .

Synthetic Challenges : The compound’s tricyclic synthesis requires precise stereochemical control, contrasting with simpler cyclopropane or spiro derivatives, which are more accessible via standard cyclization techniques .

Q & A

Q. Advanced: How can stereochemical control be optimized during synthesis to minimize diastereomer formation?

  • Methodological Answer :
    • Basic : The compound’s bicyclic structure suggests synthesis via cycloaddition or spiroannulation reactions. Key steps include using chiral auxiliaries or enantioselective catalysts to establish the (2R,4R) configuration. Intermediate purification via column chromatography (silica gel, gradient elution) is critical .
    • Advanced : To enhance stereochemical fidelity, employ kinetic resolution or dynamic kinetic asymmetric transformations (DyKAT). Monitor reaction progress using chiral HPLC or circular dichroism (CD) spectroscopy. Computational modeling (e.g., DFT calculations) can predict transition-state energies to guide catalyst selection .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure?

Q. Advanced: How can discrepancies between NMR data and computational predictions be resolved?

  • Methodological Answer :
    • Basic : Use ¹H/¹³C NMR to confirm backbone connectivity, IR spectroscopy for carboxylic acid identification, and X-ray crystallography for absolute stereochemistry. Elemental analysis validates purity .
    • Advanced : Discrepancies arise from solvent effects or conformational flexibility. Perform variable-temperature NMR or solvent-dielectric constant adjustments. Cross-validate with ab initio molecular dynamics (AIMD) simulations to account for dynamic structural changes .

Basic: What computational tools are suitable for modeling this compound’s reactivity?

Q. Advanced: How can reaction path sampling improve mechanistic understanding of its derivatization?

  • Methodological Answer :
    • Basic : Use Gaussian or ORCA for geometry optimization and electronic structure analysis. Molecular docking (AutoDock Vina) predicts binding affinities in pharmacological studies .
    • Advanced : Apply the nudged elastic band (NEB) method to map reaction pathways. Combine with transition-state theory (TST) to calculate activation energies. Validate with isotopic labeling (e.g., ¹⁸O tracing) to confirm mechanistic intermediates .

Basic: What statistical methods ensure reproducibility in experimental data?

Q. Advanced: How should multivariate analysis address contradictory results in catalytic activity studies?

  • Methodological Answer :
    • Basic : Use ANOVA for batch-to-batch variability assessment and Pearson correlation to link reaction parameters (e.g., temperature, pH) to yield .
    • Advanced : Apply principal component analysis (PCA) to identify latent variables (e.g., solvent polarity, catalyst loading) causing contradictions. Use Bayesian inference models to quantify uncertainty in kinetic data .

Basic: What purification strategies separate this compound from byproducts?

Q. Advanced: How can membrane technologies enhance scalability of diazabicyclic compound isolation?

  • Methodological Answer :
    • Basic : Employ reverse-phase HPLC with C18 columns and aqueous-organic mobile phases. Centrifugal partition chromatography (CPC) is effective for polar impurities .
    • Advanced : Integrate nanofiltration membranes (e.g., polyamide-based) for continuous separation. Optimize membrane pore size (≤2 nm) and pressure gradients using computational fluid dynamics (CFD) simulations .

Basic: How is the compound’s stability assessed under varying storage conditions?

Q. Advanced: What degradation pathways dominate under oxidative stress, and how are they mitigated?

  • Methodological Answer :
    • Basic : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use mass spectrometry (LC-MS) to detect degradation products .
    • Advanced : Apply electron paramagnetic resonance (EPR) to identify radical intermediates. Stabilize via co-crystallization with antioxidants (e.g., ascorbic acid) or encapsulation in cyclodextrin matrices .

Basic: What in vitro assays evaluate the compound’s biological activity?

Q. Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodological Answer :
    • Basic : Use enzyme inhibition assays (e.g., fluorescence-based) and cell viability tests (MTT assay). IC₅₀ values are calculated using nonlinear regression .
    • Advanced : Perform alanine scanning mutagenesis on target proteins to identify critical binding residues. Couple with molecular dynamics (MD) simulations to design analogs with reduced off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.